1-Bromo-2-methoxy-3-methylbenzene

Descripción general

Descripción

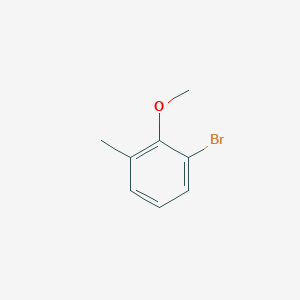

1-Bromo-2-methoxy-3-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C8H9BrO It is a derivative of benzene, where a bromine atom, a methoxy group, and a methyl group are substituted at the 1, 2, and 3 positions, respectively

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to the delocalization of its pi electrons in six p orbitals above and below the plane of the ring .

Mode of Action

The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving electrophilic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring, which is crucial for its stability .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This substitution can lead to changes in the chemical properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can compete with the bromine atom for the electrophilic aromatic substitution reaction . Additionally, the pH of the environment can affect the protonation state of the molecule, potentially influencing its reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperatures to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: Formation of 2-methoxy-3-methylphenol or other substituted derivatives.

Oxidation: Formation of 2-methoxy-3-methylbenzaldehyde or 2-methoxy-3-methylbenzoic acid.

Reduction: Formation of 2-methoxy-3-methylbenzene.

Aplicaciones Científicas De Investigación

1-Bromo-2-methoxy-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

2-Bromo-1-methoxy-3-methylbenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.

1-Bromo-3-methoxy-2-methylbenzene: Another isomer with distinct chemical properties and uses.

Uniqueness: 1-Bromo-2-methoxy-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields

Actividad Biológica

1-Bromo-2-methoxy-3-methylbenzene, also known as o-bromo-methoxy-toluene, is a substituted aromatic compound with the molecular formula C9H11BrO. This compound features a bromine atom at the 1-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring. The unique structural characteristics of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of the bromine atom and methoxy group in this compound enhances its reactivity and interaction with biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound's lipophilicity and electron density, affecting its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in its role as a precursor for synthesizing biologically active compounds. Key findings regarding its biological effects include:

- Inhibition of Phenolic Acid Transport : In vitro studies have shown that related compounds inhibit the transport of phenolic acids across cell membranes, suggesting potential applications in modulating cellular uptake mechanisms .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogens like Aspergillus niger, indicating that this compound may possess similar effects .

- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects on human cell lines, potentially linked to disruptions in fatty acid biosynthesis pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The specific substitution pattern contributes to its distinct electronic and steric properties, which can influence its reactivity and biological activity.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 52200-69-8 | Bromine at position 1, methoxy at position 2, methyl at position 3 |

| 1-Bromo-4-fluoro-2-methoxybenzene | Not listed | Different halogen placement, potential for varied biological activity |

| 1-Bromo-3-fluoro-2-methoxybenzene | Not listed | Similar structure with fluorine substitution |

Propiedades

IUPAC Name |

1-bromo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIUOSKXGNEORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482974 | |

| Record name | 2-Bromo-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-69-8 | |

| Record name | 2-Bromo-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.